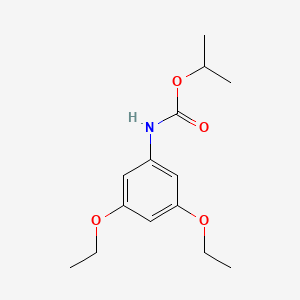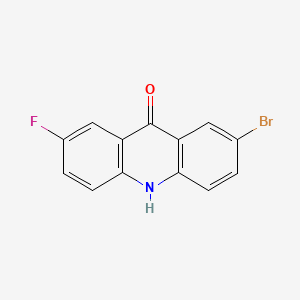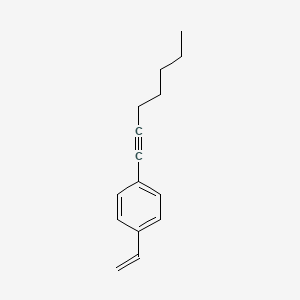
Perfluoro-1,3-diisopropylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluoro-1,3-diisopropylcyclohexane is a perfluorinated compound with the chemical formula C12F24. It is a clear, colorless liquid known for its high thermal stability and chemical inertness. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Perfluoro-1,3-diisopropylcyclohexane can be synthesized through the Fowler process, which involves the reaction of elemental fluorine with cobalt fluoride and gaseous intermediates such as 1,3-diisopropylbenzene . The reaction typically occurs under controlled conditions to ensure complete fluorination and to avoid the formation of partially fluorinated by-products.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale fluorination reactors where the reaction parameters such as temperature, pressure, and fluorine flow rate are meticulously controlled. The use of catalysts like cobalt fluoride helps in achieving high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Perfluoro-1,3-diisopropylcyclohexane is highly resistant to most chemical reactions due to the strength of its carbon-fluorine bonds. it can undergo reactions under extreme conditions, such as high-temperature pyrolysis or exposure to strong reducing agents .
Common Reagents and Conditions
The compound is generally inert under standard laboratory conditions. in specialized applications, it can be subjected to high temperatures or strong reducing environments to induce reactions. For example, it can be decomposed thermally to produce smaller perfluorinated fragments .
Major Products Formed
The major products formed from the decomposition of this compound are smaller perfluorinated compounds, such as perfluoropropane and perfluorobutane .
Applications De Recherche Scientifique
Perfluoro-1,3-diisopropylcyclohexane has several applications in scientific research due to its unique properties:
Mécanisme D'action
The mechanism by which perfluoro-1,3-diisopropylcyclohexane exerts its effects is primarily through its physical properties rather than chemical interactions. Its high thermal stability and chemical inertness are due to the strong carbon-fluorine bonds, which make it resistant to degradation and reactive processes . The compound does not interact significantly with biological molecules, making it useful in applications requiring non-reactive environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Perfluoro-1,3-dimethylcyclohexane: Similar in structure but with methyl groups instead of isopropyl groups.
Perfluorodecalin: Another perfluorinated compound used in similar applications.
Perfluorotripropylamine: Used in fluorination studies and has similar inert properties.
Uniqueness
Perfluoro-1,3-diisopropylcyclohexane is unique due to its specific structural configuration, which provides a balance of high thermal stability and low viscosity. This makes it particularly useful in applications requiring efficient heat transfer and minimal chemical reactivity .
Propriétés
Numéro CAS |
75169-51-6 |
|---|---|
Formule moléculaire |
C12F24 |
Poids moléculaire |
600.09 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(1,1,1,2,3,3,3-heptafluoropropan-2-yl)cyclohexane |
InChI |
InChI=1S/C12F24/c13-1(3(15,9(25,26)27)10(28,29)30)5(17,18)2(14,4(16,11(31,32)33)12(34,35)36)7(21,22)8(23,24)6(1,19)20 |
Clé InChI |
DVFIYLNJEYKWRS-UHFFFAOYSA-N |
SMILES canonique |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Methoxy-N-phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14124051.png)

![3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14124062.png)
![D-Phenylalanine, N-[(1,1-diMethylethoxy)carbonyl]-L-leucyl-, Methyl ester](/img/structure/B14124066.png)


![[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]azanium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B14124082.png)



![1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(4-ethoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124101.png)


![benzyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B14124117.png)
